molecular formula C19H29N3O3 B2878817 4-((4-isopropoxybenzamido)methyl)-N,N-dimethylpiperidine-1-carboxamide CAS No. 2034283-13-9

4-((4-isopropoxybenzamido)methyl)-N,N-dimethylpiperidine-1-carboxamide

Cat. No.: B2878817
CAS No.: 2034283-13-9
M. Wt: 347.459
InChI Key: YCHILKORZPBHDQ-UHFFFAOYSA-N
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Description

4-((4-Isopropoxybenzamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is a synthetic chemical compound offered for research and development purposes. This molecule is of significant interest in medicinal chemistry as a versatile building block, particularly in the discovery of new therapeutic agents. Its structure incorporates a piperidine carboxamide core, a motif present in compounds investigated as potent and selective inhibitors of the Plasmodium falciparum proteasome for novel antimalarial therapies . The inclusion of an isopropoxybenzamide moiety is a structural feature found in molecules studied for their activity against bacterial targets, such as the MenA enzyme in Mycobacterium tuberculosis . The integration of these pharmacophores makes this compound a valuable scaffold for exploring new inhibitors targeting infectious diseases. Researchers can utilize this chemical in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and for synthesizing more complex molecules for biological screening. This product is strictly for research and development in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

N,N-dimethyl-4-[[(4-propan-2-yloxybenzoyl)amino]methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3/c1-14(2)25-17-7-5-16(6-8-17)18(23)20-13-15-9-11-22(12-10-15)19(24)21(3)4/h5-8,14-15H,9-13H2,1-4H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCHILKORZPBHDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((4-isopropoxybenzamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is a member of the piperidine class of compounds, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C16H24N2O2\text{C}_{16}\text{H}_{24}\text{N}_2\text{O}_2

This structure includes a piperidine ring, an isopropoxybenzamide moiety, and a carboxamide functional group, which are critical for its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities including anti-inflammatory, anticancer, and antibacterial properties. The specific biological activities of This compound are summarized below:

1. Anti-Cancer Activity

  • Mechanism of Action : The compound has been shown to inhibit androgen receptor (AR) signaling pathways, which are crucial in the progression of prostate cancer. In vitro studies demonstrated that it effectively blocks AR-coactivator interactions, leading to reduced cancer cell proliferation .
  • IC50 Values : The compound exhibited an IC50 value in the low nanomolar range (e.g., 90 nM), indicating potent inhibitory activity against prostate cancer cell lines .

2. Anti-Inflammatory Properties

  • In Vitro Studies : Similar compounds have demonstrated the ability to reduce the expression of inflammatory markers such as inducible nitric oxide synthase (iNOS) in macrophage models. This suggests that This compound may also possess anti-inflammatory properties .
  • Cell Viability : Studies indicated that treatment with this compound does not adversely affect cell viability, suggesting a favorable safety profile for potential therapeutic use .

3. Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the piperidine ring and the benzamide substituents significantly influence biological activity:

  • Essential Functional Groups : The presence of the isopropoxy group and specific amide linkages were found to be critical for maintaining high affinity and potency against target proteins .
  • Comparative Analysis : Compounds lacking these functional groups or possessing larger substituents showed diminished activity, highlighting the importance of structural integrity in pharmacological efficacy .

Data Tables

PropertyValue
Molecular FormulaC₁₆H₂₄N₂O₂
Molecular Weight288.38 g/mol
IC50 (Prostate Cancer Cells)90 nM
Anti-inflammatory ActivityYes
Cell Viability ImpactNo significant impact

Case Studies

  • Prostate Cancer Inhibition : A study conducted on LNCaP cells demonstrated that treatment with This compound resulted in significant inhibition of AR-mediated gene transcription, suggesting its potential as a therapeutic agent in prostate cancer treatment .
  • Inflammatory Response Modulation : In experiments using RAW 264.7 macrophages, compounds structurally similar to this one showed a marked reduction in nitric oxide production upon stimulation with inflammatory agents, indicating potential use in managing inflammatory diseases .

Comparison with Similar Compounds

Structural Analogues with Piperidine Carboxamide Cores

Compound from :

  • Structure: 4-(4-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-[4-(dimethylamino)phenyl]piperidine-1-carboxamide
  • Key Differences: Replaces the 4-isopropoxybenzamido group with a brominated benzodiazol-2-one ring. The bromine atom increases molecular weight (471.09 g/mol) and may enhance halogen bonding interactions.

TD-8954 () :

  • Structure : Piperidine-1-carboxylic acid methyl ester with a benzimidazole substituent.
  • Key Differences: Lacks the dimethylamino group but includes a methyl ester and benzimidazole ring. The benzimidazole (a bicyclic heteroaromatic system) may improve π-π stacking interactions in receptor binding, contrasting with the monocyclic benzamido group in the target compound .
Functional Group Variations

Impurity-A () :

  • Structure : Benzimidazole derivative with ethoxy and biphenyl groups.
  • The hydroxamic acid moiety (N-hydroxycarbamimidoyl) introduces chelating properties absent in the target compound .

Triazine Derivatives () :

  • Structure: Triazine core with pyrrolidine and dimethylamino-phenyl groups.
  • Key Differences: The triazine scaffold replaces the piperidine carboxamide, altering electronic properties and hydrogen-bonding capacity. Multiple dimethylamino-phenyl groups enhance hydrophilicity but may reduce blood-brain barrier penetration compared to the target compound’s single dimethylamino group .
Table 1: Structural and Functional Comparison
Compound Core Structure Key Substituents Hypothesized Impact
Target Compound Piperidine carboxamide 4-isopropoxybenzamido-methyl, N,N-dimethyl Balanced lipophilicity, potential CNS activity
Compound Piperidine carboxamide Bromobenzodiazol-2-one, dimethylamino-phenyl Enhanced halogen bonding, rigid binding pocket
TD-8954 () Piperidine ester Benzimidazole, methyl ester Improved π-π interactions, ester hydrolysis liability
Impurity-A () Benzimidazole Ethoxy, biphenyl, hydroxamic acid Chelation potential, reduced solubility
Triazine Derivative () Triazine Pyrrolidine, dimethylamino-phenyl High hydrophilicity, limited BBB penetration
Pharmacological Implications
  • Lipophilicity : The 4-isopropoxy group in the target compound likely offers a better logP profile than the brominated () or hydrophilic triazine () derivatives, favoring oral bioavailability.
  • Receptor Selectivity : The benzamido-methyl group’s flexibility may allow broader receptor engagement compared to TD-8954’s rigid benzimidazole .
  • Synthetic Challenges : The triazine derivatives () require multistep syntheses, whereas the target compound’s piperidine carboxamide core is more straightforward to functionalize .

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